

MOG (35-55) in Neuroinflammation and Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MOG (35-55), human	
Cat. No.:	B13386383	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous system (CNS) myelin sheath. The peptide fragment MOG (35-55) is a well-established tool in neuroscience research, primarily for its ability to induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models, most notably the C57BL/6 mouse strain.[1][2][3] This EAE model serves as a valuable preclinical platform for studying the pathogenesis of multiple sclerosis (MS), a chronic, inflammatory, and neurodegenerative disease of the CNS.[1][4][5] This technical guide provides an in-depth overview of the MOG (35-55)-induced EAE model, focusing on the underlying mechanisms of neuroinflammation and neurodegeneration, detailed experimental protocols, and the key signaling pathways involved. The guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this model in the quest for novel therapeutics for MS and other neuroinflammatory disorders.

The MOG (35-55)-Induced EAE Model: An Overview

The MOG (35-55)-induced EAE model is a widely used animal model of MS due to its ability to recapitulate many of the clinical and pathological hallmarks of the human disease.[1][4][5] Immunization of C57BL/6 mice with MOG (35-55) peptide emulsified in Complete Freund's Adjuvant (CFA) and co-administered with pertussis toxin (PTX) triggers an autoimmune response directed against the myelin sheath.[1][2][3] This response is primarily mediated by



myelin-specific CD4+ T cells, particularly Th1 and Th17 cells, which infiltrate the CNS and initiate an inflammatory cascade.[6] The resulting pathology is characterized by perivascular inflammatory infiltrates, demyelination, axonal damage, and progressive neurological deficits, including ascending paralysis.[2][5]

Key Pathological Features

- Neuroinflammation: The hallmark of MOG (35-55)-induced EAE is a robust inflammatory response within the CNS. This is characterized by the infiltration of mononuclear cells, including T cells, B cells, and macrophages, into the brain and spinal cord.[2][7]
- Demyelination: The inflammatory attack leads to the destruction of the myelin sheath surrounding nerve fibers, resulting in impaired nerve conduction.[5][7]
- Axonal and Neuronal Damage: Chronic inflammation and demyelination contribute to irreversible axonal loss and neuronal degeneration, which are major contributors to longterm disability in MS.[2]
- Clinical Manifestations: The pathological changes manifest as a range of clinical signs, typically starting with tail limpness and progressing to hind limb weakness and paralysis.[3]
 [6]

Quantitative Data in MOG (35-55)-Induced EAE

The following tables summarize typical quantitative data obtained from MOG (35-55)-induced EAE experiments in C57BL/6 mice. It is important to note that these values can vary depending on the specific experimental protocol, mouse substrain, and laboratory conditions.

Table 1: Typical Clinical Scoring in MOG (35-55)-Induced EAE



Score	Clinical Signs
0	No clinical deficit.[8]
1	Partial tail paralysis.[8]
2	Full tail paralysis.[8]
3	Partial hindlimb paralysis.[8]
4	Full hindlimb paralysis.[8]
5	Forelimb paresis or moribund state.[8]

Table 2: Example of Immune Cell Infiltration in the Spinal Cord at Peak of Disease

Cell Type	Marker	Approximate Percentage of Infiltrating Cells
T-helper cells	CD4+	20-30%
Cytotoxic T cells	CD8+	5-15%[7]
B cells	B220+/CD19+	1-5%[7]
Macrophages/Microglia	CD11b+/F4/80+	40-60%[7]

Table 3: Representative Cytokine Profile in the CNS and Periphery



Cytokine	Source	Role in EAE Pathogenesis	Typical Change in EAE
IFN-γ	Th1 cells	Pro-inflammatory, activates macrophages	Increased[7][9]
IL-17	Th17 cells	Pro-inflammatory, recruits neutrophils	Increased[7][9]
TNF-α	Macrophages, T cells	Pro-inflammatory, cytotoxic	Increased[7]
IL-6	Macrophages, T cells	Pro-inflammatory, promotes Th17 differentiation	Increased[7]
IL-1β	Macrophages, Microglia	Pro-inflammatory, inflammasome activation	Increased[7]
IL-10	Treg cells, some myeloid cells	Anti-inflammatory, regulatory	Variable, may increase during recovery

Detailed Experimental Protocols Induction of EAE with MOG (35-55) in C57BL/6 Mice

This protocol describes a standard method for inducing a chronic EAE model in female C57BL/6 mice.

Materials:

- MOG (35-55) peptide (lyophilized)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)



- Sterile Phosphate-Buffered Saline (PBS)
- Sterile syringes and needles (27G and 30G)
- Female C57BL/6 mice (8-12 weeks old)

Procedure:

- Preparation of MOG (35-55)/CFA Emulsion:
 - Reconstitute lyophilized MOG (35-55) peptide in sterile PBS to a final concentration of 2 mg/mL.
 - In a sterile glass vial, mix equal volumes of the MOG (35-55) solution and CFA (e.g., 1 mL of MOG solution and 1 mL of CFA).
 - Emulsify the mixture by repeatedly drawing it up and expelling it through a sterile syringe with a 20G needle until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed on the surface of cold water.
 - Keep the emulsion on ice until use.
- Immunization (Day 0):
 - Anesthetize the mice using an appropriate method (e.g., isoflurane).
 - \circ Subcutaneously inject 100 μ L of the MOG (35-55)/CFA emulsion at two sites on the flank of each mouse, for a total of 200 μ L per mouse.[4]
 - \circ Approximately 2 hours after the MOG/CFA injection, administer 200 ng of PTX in 100 μ L of sterile PBS via intraperitoneal (i.p.) injection.[4]
- Second PTX Injection (Day 2):
 - Administer a second dose of 200 ng of PTX in 100 μL of sterile PBS via i.p. injection.[3]
- Clinical Scoring:



- Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE using the scoring system in Table 1.[1]
- Record the body weight of each mouse daily.

Histological Analysis of CNS Tissue

This protocol outlines the steps for preparing and staining spinal cord sections for the assessment of inflammation and demyelination.

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (15% and 30% in PBS)
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Hematoxylin and Eosin (H&E) staining solutions
- Luxol Fast Blue (LFB) staining solution
- Microscope slides and coverslips
- Microscope

Procedure:

- Tissue Collection and Fixation:
 - At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
 - Carefully dissect the spinal cord and post-fix it in 4% PFA overnight at 4°C.
- Cryoprotection and Embedding:



- Transfer the fixed spinal cords to a 15% sucrose solution in PBS and incubate at 4°C until the tissue sinks.
- Transfer the tissue to a 30% sucrose solution in PBS and incubate at 4°C until it sinks.
- Embed the cryoprotected spinal cords in OCT compound and freeze on dry ice.
- Cryosectioning:
 - Cut 10-20 μm thick transverse or longitudinal sections of the spinal cord using a cryostat.
 - Mount the sections onto microscope slides.
- Staining:
 - H&E Staining (for inflammation): Stain the sections with H&E to visualize cell nuclei (blue) and cytoplasm (pink). This will allow for the identification of inflammatory infiltrates.
 - LFB Staining (for demyelination): Stain the sections with LFB to visualize myelin (blue).
 Areas of demyelination will appear pale or pink.
- · Imaging and Analysis:
 - Image the stained sections using a bright-field microscope.
 - Quantify the degree of inflammation and demyelination using appropriate scoring systems or image analysis software.

Flow Cytometry of CNS-Infiltrating Leukocytes

This protocol describes the isolation and analysis of immune cells from the CNS of EAE mice. [10]

Materials:

- Percoll gradient solutions (e.g., 30% and 70%)
- RPMI-1640 medium



- Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD11b, CD4, CD8, B220)
- FACS buffer (PBS with 2% FBS)
- Flow cytometer

Procedure:

- · Isolation of CNS Mononuclear Cells:
 - Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS.
 - Dissect the brain and spinal cord and mechanically dissociate the tissue.
 - Create a single-cell suspension and layer it on top of a Percoll gradient (e.g., 70% Percoll with a 30% Percoll overlay).
 - Centrifuge to separate the mononuclear cells (at the 30%/70% interface) from myelin and red blood cells.
 - Collect the mononuclear cell layer and wash with RPMI-1640.
- Antibody Staining:
 - Resuspend the isolated cells in FACS buffer.
 - Incubate the cells with a cocktail of fluorescently conjugated antibodies against the desired cell surface markers for 30 minutes on ice in the dark.
 - Wash the cells with FACS buffer to remove unbound antibodies.
- Flow Cytometry Analysis:
 - Acquire the stained cells on a flow cytometer.
 - Analyze the data using appropriate software to identify and quantify different immune cell populations based on their marker expression.



Key Signaling Pathways in MOG (35-55)-Induced Neuroinflammation

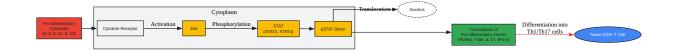
Several intracellular signaling pathways are critically involved in the pathogenesis of MOG (35-55)-induced EAE. Understanding these pathways is crucial for identifying novel therapeutic targets.

The JAK/STAT Pathway

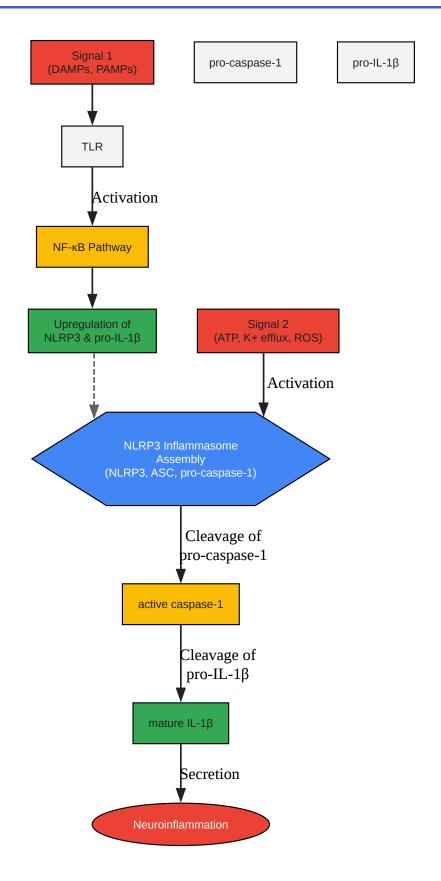
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade that regulates the differentiation and function of T helper cells.[11]

- Activation: Pro-inflammatory cytokines such as IL-6, IL-12, and IL-23, which are abundant in the EAE microenvironment, bind to their respective receptors on naive CD4+ T cells. This leads to the activation of receptor-associated JAKs.[11]
- Signal Transduction: Activated JAKs phosphorylate STAT proteins (e.g., STAT3 for Th17 differentiation, STAT4 for Th1 differentiation).[11]
- Gene Expression: Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to induce the expression of key lineage-defining transcription factors (e.g., RORyt for Th17, T-bet for Th1) and effector cytokines.[11]
- Pathogenic Role: Dysregulation of the JAK/STAT pathway is a central driver of the proinflammatory T cell response in EAE.[11][12]

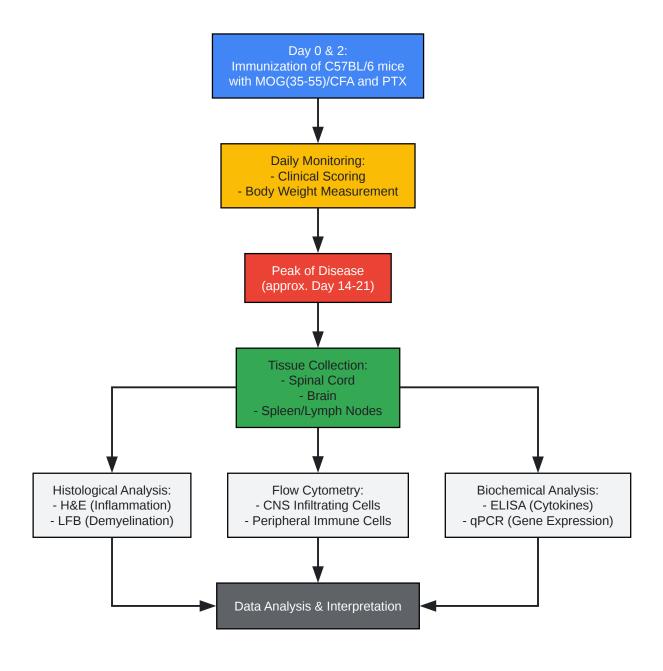












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory





- 1. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair [escholarship.org]
- 3. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocytogen.com [biocytogen.com]
- 5. Modeling Multiple Sclerosis in the Two Sexes: MOG35-55-Induced Experimental Autoimmune Encephalomyelitis [jove.com]
- 6. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 9. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through modulation of Th17 and JAK/STATs pathways PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis [jove.com]
- 11. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [MOG (35-55) in Neuroinflammation and Neurodegeneration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13386383#mog-35-55-in-the-context-of-neuroinflammation-and-neurodegeneration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com